Diethyl 2-fluoro-3-oxosuccinate
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Overview
Description
Diethyl 2-fluoro-3-oxosuccinate is an organic compound with the molecular formula C8H11FO5 and a molecular weight of 206.17 g/mol . It is a fluorinated ester, which makes it a valuable intermediate in organic synthesis. The presence of the fluorine atom in the molecule imparts unique chemical properties, making it an important compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl 2-fluoro-3-oxosuccinate can be synthesized through several methods. One common method involves the reaction of diethyl oxalate with ethyl fluoroacetate in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions in an organic solvent like ethanol .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to maintain a temperature of around 500°C and a pressure of 2.5 to 3.0 MPa . This method ensures efficient production and scalability.
Chemical Reactions Analysis
Types of Reactions: Diethyl 2-fluoro-3-oxosuccinate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Major Products Formed:
Substitution Reactions: Formation of various fluorinated derivatives.
Reduction Reactions: Formation of diethyl 2-fluoro-3-hydroxy succinate.
Oxidation Reactions: Formation of diethyl 2-fluoro-3-oxosuccinic acid.
Scientific Research Applications
Diethyl 2-fluoro-3-oxosuccinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of fluorinated drugs, which often exhibit enhanced biological activity and metabolic stability.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of diethyl 2-fluoro-3-oxosuccinate involves its interaction with various molecular targets. The fluorine atom in the molecule enhances its reactivity and ability to form stable intermediates. The compound can act as an electrophile in substitution reactions, facilitating the formation of new carbon-fluorine bonds. Additionally, its carbonyl group can participate in nucleophilic addition reactions, leading to the formation of various derivatives .
Comparison with Similar Compounds
Diethyl 2-cyano-3-oxosuccinate: Similar in structure but contains a cyano group instead of a fluorine atom.
Diethyl 2-chloro-3-oxosuccinate: Contains a chlorine atom instead of a fluorine atom.
Diethyl 2-bromo-3-oxosuccinate: Contains a bromine atom instead of a fluorine atom.
Uniqueness: Diethyl 2-fluoro-3-oxosuccinate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased reactivity and stability. The fluorine atom also enhances the compound’s ability to participate in various chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
diethyl 2-fluoro-3-oxobutanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FO5/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h5H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHGUBASZJMZAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C(=O)OCC)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40279399 |
Source
|
Record name | diethyl 2-fluoro-3-oxosuccinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40279399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
392-58-5 |
Source
|
Record name | 392-58-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12589 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | diethyl 2-fluoro-3-oxosuccinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40279399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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